molecular formula C7H7ClO2 B008555 2-Chloro-4-(hydroxymethyl)phenol CAS No. 105960-29-0

2-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B008555
CAS No.: 105960-29-0
M. Wt: 158.58 g/mol
InChI Key: KWFBSEGXKSQRCG-UHFFFAOYSA-N
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Description

2-Chloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2 It is a chlorinated phenol derivative, characterized by the presence of a hydroxymethyl group (-CH2OH) and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the chlorination of 4-(hydroxymethyl)phenol. The reaction typically uses chlorine gas or sodium hypochlorite as the chlorinating agent under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Another method involves the reduction of 2-chloro-4-formylphenol using sodium borohydride. This reduction process converts the formyl group (-CHO) to a hydroxymethyl group (-CH2OH), yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-chloro-4-methylphenol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 2-Chloro-4-formylphenol or 2-Chloro-4-carboxyphenol.

    Reduction: 2-Chloro-4-methylphenol.

    Substitution: 2-Methoxy-4-(hydroxymethyl)phenol or 2-Thio-4-(hydroxymethyl)phenol.

Scientific Research Applications

2-Chloro-4-(hydroxymethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(hydroxymethyl)phenol largely depends on its application. In antimicrobial studies, it is believed to exert its effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. The hydroxymethyl group may also play a role in enhancing its binding affinity to specific molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Similar structure but lacks the hydroxymethyl group.

    4-Chloro-2-(hydroxymethyl)phenol: Chlorine and hydroxymethyl groups are positioned differently on the benzene ring.

    2-Bromo-4-(hydroxymethyl)phenol: Bromine atom instead of chlorine.

Uniqueness

2-Chloro-4-(hydroxymethyl)phenol is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which can influence its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs .

Properties

IUPAC Name

2-chloro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFBSEGXKSQRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add a solution of DIBAL-H in toluene (1.0 M, 35 mL) to a solution of methyl 3-chloro-4-hydroxybenzoate (1.9 g, 10 mmol) at 0° C. under nitrogen. Stir the reaction at 0° C. and gradually warm to ambient temperature overnight. Quench the reaction with slow addition of 0.1N aqueous HCl, add more acid to break the gel-like solid to two clear layers. Separate the organic layer, and extract the aqueous layer with EtOAc three times. Combine the organic layers, wash with brine, dry over Na2SO4, filter and concentrate to give a white solid. MS (ES−) m/z 157 (M−H)−.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (4.697 g, 30.0 mmol) and to trimethoxyborate (0.5 mL) in THF (20 mL) and EtOH (20 mL) was added NaBH4 (2.0 g, 52.87 mmol) in small portions over a period of 8 hours. The mixture was stirred overnight and EtOAc (100 mL) and water (50 mL) were added. The organic layer was separated and washed with 2M KHSO4 (30 mL) and brine (30 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography [SiO2, CHCl3/acetone (0.3:1)] followed by recrystallistion from EtOAc/hexane to give CAB06028 (3.82 g, 80%) as fine colorless needles: Mp. 126-127° C.; 1H NMR (400 MHz, DMSO-d6) δ 4.36 (d, J=6.5 Hz, 2H), 5.11 (t, J=6.5 Hz, 1H), 6.90 (d, J=8.2 Hz, 1H), 7.06 (dd, J=82, 2.0 Hz, 1H), 7.25 (d, J=2.0 Hz, 1H), 9.99 (s, 1H); 13C NMR (100.6 MHz, DMSO-d6) δ 62.1, 116.3, 119.2, 126.4, 128.1, 134.5, 151.7; LRMS (ES−): m/z 156.9 (100%, [M−H]).
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4.697 g
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trimethoxyborate
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0.5 mL
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2 g
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20 mL
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20 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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